molecular formula C21H27NO5S B12205965 4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

Cat. No.: B12205965
M. Wt: 405.5 g/mol
InChI Key: UOJOSSDDTNSGJR-UHFFFAOYSA-N
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Description

4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a complex structure with a butoxy group, a tert-butyl group, and a sulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid typically involves multi-step organic reactions. One common method is the reaction of 2-butoxy-5-tert-butylbenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the amino group of 4-aminobenzoic acid, forming the sulfonamido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of butoxybenzoic acid derivatives.

    Reduction: Formation of butylbenzenesulfonamide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The butoxy and tert-butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Similar structure but lacks the butoxy and sulfonamido groups.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Contains tert-butyl groups but differs in the overall structure and functional groups.

Uniqueness

4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both butoxy and sulfonamido groups allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(2-butoxy-5-tert-butylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H27NO5S/c1-5-6-13-27-18-12-9-16(21(2,3)4)14-19(18)28(25,26)22-17-10-7-15(8-11-17)20(23)24/h7-12,14,22H,5-6,13H2,1-4H3,(H,23,24)

InChI Key

UOJOSSDDTNSGJR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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